molecular formula C9H18BrNS B12856018 4-(3-Bromopropyl)-2,2-dimethylthiomorpholine

4-(3-Bromopropyl)-2,2-dimethylthiomorpholine

Cat. No.: B12856018
M. Wt: 252.22 g/mol
InChI Key: MKHYRAYSJOKBCX-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-2,2-dimethylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. This specific compound is characterized by the presence of a bromopropyl group attached to the thiomorpholine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,2-dimethylthiomorpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2,2-dimethylthiomorpholine.

Scientific Research Applications

4-(3-Bromopropyl)-2,2-dimethylthiomorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-2,2-dimethylthiomorpholine involves its interaction with nucleophiles and electrophiles. The bromine atom in the bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The sulfur atom in the thiomorpholine ring can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropropyl)-2,2-dimethylthiomorpholine: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Hydroxypropyl)-2,2-dimethylthiomorpholine: Contains a hydroxyl group instead of a halogen.

    4-(3-Aminopropyl)-2,2-dimethylthiomorpholine: Features an amino group in place of the bromine atom.

Uniqueness

4-(3-Bromopropyl)-2,2-dimethylthiomorpholine is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and hydroxy analogs. The bromine atom’s larger size and lower bond dissociation energy facilitate easier bond cleavage, enhancing the compound’s utility in synthetic applications.

Properties

Molecular Formula

C9H18BrNS

Molecular Weight

252.22 g/mol

IUPAC Name

4-(3-bromopropyl)-2,2-dimethylthiomorpholine

InChI

InChI=1S/C9H18BrNS/c1-9(2)8-11(5-3-4-10)6-7-12-9/h3-8H2,1-2H3

InChI Key

MKHYRAYSJOKBCX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)CCCBr)C

Origin of Product

United States

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